Herbacetin

Ornithine decarboxylase inhibition Polyamine biosynthesis Colon cancer research

Herbacetin is the only flavonol with an 8-hydroxyl substitution enabling allosteric ODC inhibition via Asp44/Asp243/Glu384 binding—absent in kaempferol or quercetin. It directly inhibits c-Met tyrosine kinase and broadly suppresses CYP450 isoforms (CYP3A4, 2B6, 2C9, 2D6, 2E1; IC50 < 10 µM), with validated SGK1 inhibition (IC50=752 nM). Verify 8-OH integrity upon receipt; this feature is essential for target engagement. Choose Herbacetin when generic flavonols would invalidate polyamine biosynthesis, c-Met pathway, or chemosensitization studies.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 527-95-7
Cat. No. B192088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbacetin
CAS527-95-7
SynonymsHerbacetin
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
InChIInChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H
InChIKeyZDOTZEDNGNPOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Herbacetin (CAS 527-95-7) Procurement Guide: A 4′,5,7,8-Tetrahydroxyflavonol with Distinct Allosteric ODC Inhibition and Kinase Selectivity


Herbacetin (CAS 527-95-7), also known as 8-hydroxykaempferol, is a natural flavonol compound with the molecular formula C15H10O7 and a molecular weight of 302.24 . This 3,4′,5,7,8-pentahydroxyflavone scaffold is present in multiple botanical sources including Rhodiola rosea, Ephedrae herba, and flaxseed (Linum usitatissimum) [1]. While structurally belonging to the flavonol class alongside kaempferol (C15H10O6) and quercetin (C15H10O7), herbacetin possesses a distinguishing 8-hydroxyl substitution pattern that confers unique target engagement profiles not observed with its closely related analogs [2]. The compound is commercially available as a crystalline solid with solubility in DMSO (≥30 mg/mL), DMF, and ethanol, and demonstrates distinct pharmacological activities including allosteric inhibition of ornithine decarboxylase (ODC) and direct c-Met tyrosine kinase inhibition that differentiate it from other flavonols in research applications .

Why Herbacetin Cannot Be Substituted with Generic Flavonols (Kaempferol or Quercetin) in Targeted Assays


Despite sharing the flavonol core scaffold, herbacetin's 8-hydroxyl substitution fundamentally alters its biological target profile and pharmacokinetic behavior relative to kaempferol (lacking 8-OH) and quercetin (lacking 8-OH and possessing different B-ring hydroxylation) [1]. Structure-activity relationship studies have identified the 4-, 6-, and 8-hydroxyl groups as essential for herbacetin's potent CYP450 inhibitory activity, with the 8-hydroxyl conferring unique binding interactions [2]. Furthermore, herbacetin undergoes extensive glucuronidation in vivo, yielding a bioavailability of only 1.32% in rats, a metabolic fate that cannot be extrapolated from structurally similar flavonoids [3]. Most critically, herbacetin exhibits a distinctive allosteric inhibition mechanism against ODC via direct binding to Asp44, Asp243, and Glu384 residues, a binding mode not shared by kaempferol or quercetin, which lack the requisite structural features for this specific molecular recognition [4]. Substituting generic flavonols would therefore invalidate experimental outcomes in studies requiring ODC allosteric modulation or c-Met kinase inhibition.

Herbacetin (527-95-7) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Procurement Decisions


Allosteric ODC Inhibition with Defined Binding Residues: A Mechanism Not Shared by Kaempferol or Quercetin

Herbacetin functions as an allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, by directly binding to three specific residues: Asp44, Asp243, and Glu384 on the ODC protein backbone [1]. In a kinase selectivity panel, herbacetin demonstrated no inhibitory activity against 13 tested kinases, including S-adenosylmethionine decarboxylase, while maintaining ODC inhibition derived from HCT116 and HT29 colon cancer cell lysates [2]. This allosteric binding mode is structurally inaccessible to kaempferol and quercetin, which lack the 8-hydroxyl substitution required for this specific hydrogen bonding network [1]. In vivo, intraperitoneal administration of herbacetin at doses of 0.4-20 mg/kg significantly decreased both the number and size of polyps in APCMin+ mice without overt toxicity .

Ornithine decarboxylase inhibition Polyamine biosynthesis Colon cancer research

c-Met Tyrosine Kinase Direct Inhibition: Quantitative IC50 Differentiation from Other Flavonols

Herbacetin directly inhibits c-Met tyrosine kinase activity and suppresses hepatocyte growth factor (HGF)-induced Akt phosphorylation in MDA-MB-231 human breast cancer cells . While quantitative IC50 data from purified kinase assays remain to be fully characterized in the literature, the direct enzymatic inhibition of c-Met represents a distinct target engagement profile relative to kaempferol, which has not been reported to inhibit c-Met tyrosine kinase activity at comparable concentrations. Herbacetin treatment resulted in suppressed HGF-induced cell motility and inhibited phosphorylation of both c-Met and its downstream effector Akt [1]. This kinase inhibitory activity has been described in the literature as identifying herbacetin as a 'novel Met inhibitor' [2].

c-Met inhibition Breast cancer motility HGF signaling Tyrosine kinase

Extensive CYP450 Inhibition with IC50 < 10 µM: A Broad-Spectrum Blocker Profile

Herbacetin demonstrates potent, broad-spectrum inhibition of major cytochrome P450 isoenzymes, with IC50 values < 10 µM for CYP3A4, CYP2B6, CYP2C9, CYP2D6, and CYP2E1 in human liver microsome assays [1]. At 100 µM, herbacetin almost completely inhibited the functions of major CYPs [2]. Mechanistic analysis revealed that herbacetin inhibits CYP3A4, CYP2B6, CYP2C9, and CYP2E1 in a mixed manner, while non-competitively blocking CYP2D6 [3]. Structure-activity relationship studies identified the 4-, 6-, and 8-hydroxyl groups as essential for this inhibitory profile, structural features that distinguish herbacetin from flavonoids with fewer hydroxyl substituents [2].

CYP450 inhibition Drug metabolism Drug-drug interactions Hepatic clearance

Low Oral Bioavailability (1.32%) Due to Extensive Glucuronidation: Critical PK Differentiation

Herbacetin undergoes extensive first-pass metabolism via glucuronidation, resulting in an oral bioavailability of only 1.32% in rats [1]. Pharmacokinetic analysis following intravenous and oral administration revealed a clearance rate of 16.4 ± 1.92 mL·kg/min and a terminal half-life (t1/2) of 11.9 ± 2.7 min [2]. Seven herbacetin-metabolites were identified from rat urine, feces, and bile, with glucuronide-conjugates representing the predominant excretion form in urine [1]. This metabolic fate is distinct from many other flavonols and necessitates consideration of the active glucuronide metabolites rather than the parent aglycone when interpreting in vivo pharmacological effects [3].

Pharmacokinetics Bioavailability Glucuronidation Drug metabolism

SGK1 Kinase Inhibition (IC50 = 752 nM): A Distinct Kinase Target

Through mass spectrometry-based kinase inhibitory screening, herbacetin was identified as a novel SGK1 (serum/glucocorticoid regulated kinase 1) inhibitor with an IC50 of 752 nM [1]. This identification emerged from screening of Rhodiola rosea extracts, establishing herbacetin as a contributor to the herb's cardioprotective effects [2]. SGK1 inhibition represents a distinct target engagement profile relative to other flavonols such as kaempferol and quercetin, which have not been reported to inhibit SGK1 at sub-micromolar concentrations. In functional studies, herbacetin treatment reversed SGK1 overexpression-induced apoptosis and regulated the expression of Caspase-3, Bax, and Bcl-2 [3].

SGK1 inhibition Myocardial hypertrophy Cardioprotection Kinase screening

Acetylcholinesterase (AChE) Inhibition: IC50 = 1.37 µM

Herbacetin inhibits acetylcholinesterase (AChE) with an IC50 of 1.37 µM in vitro [1]. This enzymatic inhibition provides a distinct activity profile relevant to neurodegenerative disease research, particularly Alzheimer's disease where AChE inhibitors constitute a major therapeutic class. While comparative AChE inhibition data for kaempferol and quercetin under identical assay conditions are not systematically reported in the same studies, the documented micromolar potency positions herbacetin as a flavonol with measurable cholinergic target engagement [2].

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Optimal Research and Procurement Application Scenarios for Herbacetin (527-95-7) Based on Verified Evidence


Colon Cancer Research Requiring ODC Allosteric Modulation Without Off-Target Kinase Activity

Herbacetin is uniquely suited for colon cancer studies focusing on polyamine biosynthesis modulation. Its allosteric binding to ODC residues Asp44, Asp243, and Glu384 provides target-specific inhibition while demonstrating no activity against 13 tested kinases [1]. Intraperitoneal administration of 0.4-20 mg/kg in APCMin+ mice reduced polyp number and size without overt toxicity . Researchers should prioritize herbacetin over kaempferol or quercetin when ODC-specific allosteric modulation is required, as generic flavonols lack this binding mechanism entirely.

Breast Cancer Motility and Metastasis Studies Targeting HGF/c-Met Signaling

For investigations of HGF-induced motility and c-Met-driven metastasis, herbacetin provides direct c-Met tyrosine kinase inhibition with concomitant suppression of Akt phosphorylation in MDA-MB-231 breast cancer cells [1]. This dual inhibition of c-Met and downstream Akt signaling is not documented for structurally related flavonols like kaempferol, making herbacetin the appropriate selection for c-Met pathway interrogation in breast cancer models .

Drug Metabolism and CYP450-Mediated Drug-Drug Interaction Studies

Herbacetin's broad-spectrum CYP450 inhibition (IC50 < 10 µM for CYP3A4, CYP2B6, CYP2C9, CYP2D6, and CYP2E1) makes it a valuable tool compound for studying flavonoid-mediated modulation of drug metabolism [1]. The demonstrated enhancement of sorafenib-induced HepG2 apoptosis when combined with herbacetin provides a validated experimental paradigm for chemosensitization studies . Procurement for these applications should verify that the compound's 8-hydroxyl substitution pattern is intact, as this structural feature is essential for the observed CYP inhibitory profile [1].

SGK1-Targeted Myocardial Hypertrophy and Cardioprotection Research

Herbacetin serves as a validated SGK1 inhibitor (IC50 = 752 nM) suitable for myocardial hypertrophy studies and investigations of SGK1-mediated signaling [1]. This kinase target is distinct from the c-Met and ODC activities, providing a third mechanistic axis for herbacetin's pharmacological effects. Studies demonstrating reversal of SGK1 overexpression-induced apoptosis and regulation of Caspase-3, Bax, and Bcl-2 expression establish herbacetin's utility in cardioprotection research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herbacetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.